1-(3-Chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-12-3-6-15(10-17(12)21)24-11-14(9-18(24)25)20-22-19(23-27-20)13-4-7-16(26-2)8-5-13/h3-8,10,14H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKCNVYLRLQVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C26H26ClN3O3
- Molecular Weight : 463.95 g/mol
- CAS Number : 666208-72-6
The compound consists of a pyrrolidine ring linked to an oxadiazole moiety and substituted aromatic rings, which are known to influence its biological properties.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), leading to antiproliferative effects in cancer cells .
- Induction of Apoptosis : Studies indicate that this compound can activate apoptotic pathways by increasing the expression of pro-apoptotic proteins like p53 and cleaving caspase-3 in cancer cell lines .
- Antimicrobial Activity : The presence of halogen substituents in the aromatic rings enhances the compound's antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have evaluated the anticancer potential of similar oxadiazole derivatives. Table 1 summarizes key findings related to cytotoxic effects:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15.63 | p53 activation |
| Compound B | A549 (Lung) | 2.78 | HDAC inhibition |
| Compound C | A375 (Melanoma) | 0.12 | Thymidylate synthase inhibition |
These findings suggest that modifications to the oxadiazole structure can significantly enhance biological activity.
Antimicrobial Activity
Research on related pyrrolidine derivatives shows promising antimicrobial properties. For example, a study reported minimum inhibitory concentration (MIC) values for certain derivatives ranging from 0.0039 to 0.025 mg/mL against common pathogens .
Case Studies
- Case Study on Anticancer Efficacy : A recent study explored the effects of a structurally similar compound on various cancer cell lines, demonstrating significant cytotoxicity comparable to established chemotherapeutics like doxorubicin . The study emphasized the importance of structural modifications in enhancing therapeutic efficacy.
- Case Study on Antimicrobial Properties : Another investigation focused on the antibacterial effects of related pyrrolidine derivatives, revealing that specific substitutions led to enhanced activity against resistant bacterial strains . This highlights the potential for developing new antibiotics based on this scaffold.
Scientific Research Applications
-
Anticancer Properties
- The 1,2,4-oxadiazole derivatives have been extensively studied for their anticancer activities. Research indicates that compounds containing the oxadiazole ring demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the compound have shown promising results in inhibiting the proliferation of breast, colon, and lung cancer cells .
- A study highlighted that certain oxadiazole derivatives exhibited IC50 values lower than 10 µM against several cancer types, suggesting their potential as effective anticancer agents .
-
Antimicrobial Activity
- Compounds with the oxadiazole structure have also been noted for their antimicrobial properties. They are effective against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
- Specific studies have reported that oxadiazole derivatives can act as potent inhibitors of bacterial growth and biofilm formation, making them candidates for developing new antibiotics .
-
Anti-inflammatory Effects
- Some derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases .
- The presence of specific substituents on the oxadiazole ring has been correlated with enhanced anti-inflammatory effects, indicating a structure-activity relationship that can be exploited for drug design .
Structure-Activity Relationship (SAR)
The efficacy of 1-(3-Chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can be significantly influenced by its structural components:
- Oxadiazole Moiety : The oxadiazole ring is crucial for biological activity; modifications to this part can enhance or reduce potency.
- Substituents on Aromatic Rings : Changes in the substituents on the aromatic rings can affect lipophilicity and binding affinity to biological targets, impacting overall efficacy .
Case Studies
- Anticancer Activity Assessment
- A recent study evaluated various oxadiazole derivatives against multiple cancer cell lines using MTT assays. Compounds with similar structures to the target compound exhibited significant inhibition of cell viability across different cancer types, with some achieving IC50 values in the low micromolar range .
- Antimicrobial Testing
Comparison with Similar Compounds
Q & A
Q. What are the standard synthetic routes for constructing the pyrrolidin-2-one core with a 1,2,4-oxadiazole substituent?
The pyrrolidin-2-one scaffold is typically synthesized via cyclization or condensation reactions. For the 1,2,4-oxadiazole moiety, a common method involves reacting amidoximes with activated carbonyl compounds. For example:
- Cyclization with POCl₃ : Substituted benzoic acid hydrazides can undergo cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C), forming the oxadiazole ring .
- Pyrrolidinone formation : The lactam ring (pyrrolidin-2-one) is often synthesized via intramolecular cyclization of γ-amino acids or through ring-opening/ring-closing strategies using ketones and amines.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the regiochemistry of the 1,2,4-oxadiazole ring?
- ¹H NMR : The oxadiazole proton (if present) appears as a singlet near δ 8.5–9.0 ppm. Adjacent substituents (e.g., 4-methoxyphenyl) influence splitting patterns.
- ¹³C NMR : The oxadiazole carbons resonate at ~160–170 ppm (C-3 and C-5) and ~95–110 ppm (C-2).
- IR : Stretching vibrations for C=N (1540–1600 cm⁻¹) and N-O (950–1050 cm⁻¹) confirm oxadiazole formation .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of CO or CH₃O groups) validate the structure.
Q. What experimental design is recommended for preliminary biological activity screening?
- Target selection : Prioritize targets where oxadiazoles are known modulators (e.g., kinase inhibitors, antimicrobial agents).
- Assays : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (IC₅₀ determination).
- Controls : Include reference compounds (e.g., known kinase inhibitors) and solvent controls to validate assay conditions .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data on the oxadiazole regiochemistry be resolved?
- X-ray crystallography : Definitive regiochemical assignment requires single-crystal X-ray diffraction. For example, used SHELXL for refinement, confirming substituent positions via bond lengths and angles .
- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for both possible regioisomers.
- Heteronuclear coupling (²JCN) : ¹H-¹⁵N HMBC experiments can distinguish between C-3 and C-5 substitution patterns .
Q. What strategies optimize the yield of the 1,2,4-oxadiazole ring under scalable conditions?
Q. How can environmental fate studies be designed to assess the compound’s persistence?
- Degradation pathways : Use HPLC-MS/MS to monitor hydrolysis (pH 7–9) and photolysis (UV irradiation).
- Ecotoxicology : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna immobilization tests).
- Partitioning : Measure logP (octanol-water) and soil adsorption coefficients (Kd) to predict mobility .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational docking predictions and experimental binding assays?
- Docking parameters : Re-evaluate force fields (e.g., AMBER vs. CHARMM) and solvation models.
- Protein flexibility : Use molecular dynamics simulations to account for conformational changes.
- Experimental repeats : Confirm assay reproducibility with triplicate measurements and orthogonal techniques (e.g., SPR vs. ITC) .
Q. What analytical methods resolve ambiguities in reaction byproduct identification?
- LC-HRMS : High-resolution mass spectrometry identifies unexpected adducts (e.g., chloride or solvent adducts).
- 2D NMR : HSQC and HMBC correlations map connectivity in complex mixtures.
- Isolation : Use preparative HPLC to isolate byproducts for individual characterization .
Methodological Recommendations
Q. What protocols ensure reproducibility in multi-step syntheses of this compound?
Q. How can researchers validate the compound’s stability under biological assay conditions?
- Stability profiling : Incubate the compound in assay buffer (e.g., PBS, pH 7.4) at 37°C for 24 hours. Analyze degradation via LC-MS.
- Control experiments : Include stability data in dose-response curves to ensure IC₅₀ values reflect true activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
